[4-(Thiophen-2-yl)phenyl]propan-2-one

Lipophilicity Drug Design ADME

Researchers requiring reproducible, patent-protected intermediates for ion-channel or GPCR-targeted libraries often face batch-to-batch variability and limited structural analogues. [4-(Thiophen-2-yl)phenyl]propan-2-one eliminates this gap. - Distinct LogP of 3.4 (vs. 1.4 for direct thiophene attachment) tunes passive permeability in Caco-2/PAMPA assays. - α-Methylene pKₐ ≈ 19 enables mild enolate alkylation/Claisen condensation, simplifying quaternary-carbon construction. - ≥95% purity shipped from stock with full QA documentation, ensuring assay reproducibility.

Molecular Formula C13H12OS
Molecular Weight 216.3 g/mol
CAS No. 1368162-82-6
Cat. No. B1407213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Thiophen-2-yl)phenyl]propan-2-one
CAS1368162-82-6
Molecular FormulaC13H12OS
Molecular Weight216.3 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC=C(C=C1)C2=CC=CS2
InChIInChI=1S/C13H12OS/c1-10(14)9-11-4-6-12(7-5-11)13-3-2-8-15-13/h2-8H,9H2,1H3
InChIKeyXPONRDARNNPTFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(Thiophen-2-yl)phenyl]propan-2-one Evidence Guide


[4-(Thiophen-2-yl)phenyl]propan-2-one is an aryl‑alkyl ketone featuring a 4‑(thiophen‑2‑yl)phenyl group attached to a propan‑2‑one moiety [REFS‑1]. It is primarily used as a synthetic intermediate for the construction of more complex molecules, particularly in medicinal chemistry campaigns targeting ion channels and G‑protein‑coupled receptors [REFS‑2]. The compound is supplied as a ≥95 % purity research chemical and is shipped from stock under full quality assurance [REFS‑3].

Synthetic Intermediate For medicinal chemistry campaigns targeting ion channels and GPCRs
Specification-Grade Purity High-purity research intermediate with batch QC documentation
Stock Availability Shipped from inventory under quality assurance

[4-(Thiophen-2-yl)phenyl]propan-2-one Substitution Concerns


Although thiophene and phenyl rings are classical bioisosteres, the combination of a 4‑(thiophen‑2‑yl)phenyl scaffold with a propan‑2‑one side‑chain creates a unique physicochemical profile that cannot be replicated by simpler analogs. Replacing the phenyl spacer with a direct thiophene attachment sharply reduces lipophilicity and alters molecular flexibility, while exchanging the propan‑2‑one group for an acetyl moiety changes both the reactivity at the α‑carbon and the presence of an additional rotatable bond [REFS‑1]. These differences directly impact solubility, metabolic stability, and the ability to engage in specific protein‑ligand interactions, making compound‑specific selection essential for reproducible research outcomes.

Direct thiophene attachment without the phenyl spacer may significantly lower lipophilicity and alter binding-pocket fit.
Replacing the propan‑2‑one group with an acetyl moiety may change α‑carbon reactivity and conformational dynamics, limiting direct synthetic reproducibility.
Simpler thiophene‑propanone analogs may not provide access to the same patent‑protected P2X3 antagonist chemical space.

[4-(Thiophen-2-yl)phenyl]propan-2-one Quantitative Evidence


Higher Lipophilicity

[4-(Thiophen-2-yl)phenyl]propan-2-one exhibits a computed LogP (XLogP3) of 3.4, which is 2.0 units higher than the LogP of 1.4 for 1-(thiophen-2-yl)propan-2-one [REFS‑1][REFS‑2]. This difference arises from the additional phenyl ring that separates the thiophene and propan‑2‑one moieties.

Lipophilicity
Reported
+2.0
LogP units (XLogP3)
May support higher membrane permeability and organic-phase solubility in cellular assays.
Computed property; experimental logD may differ.
Lipophilicity Drug Design ADME

Molecular Weight and Conformational Flexibility

The target compound has a molecular weight of 216.30 g mol⁻¹ and 3 rotatable bonds, compared to 140.20 g mol⁻¹ and 2 rotatable bonds for 1-(thiophen-2-yl)propan-2-one [REFS‑1][REFS‑2]. The added phenyl spacer contributes 76.1 g mol⁻¹ and one extra rotatable bond.

Molecular Profile
Reported
+76.1 g/mol, +1 bond
vs. 140.20 g/mol, 2 bonds
Larger scaffold may support deeper hydrophobic pocket binding.
Computed descriptors; experimental validation advised.
Molecular Weight Rotatable Bonds Drug‑likeness

α-Carbon Acidity Advantage

The propan‑2‑one group in the target compound contains an α‑methylene group (CH₂) between the carbonyl and the aryl ring, whereas the closest ketone analog, 1-(4-thiophen-2-ylphenyl)ethanone, bears only an α‑methyl group. This structural difference lowers the pKₐ of the α‑hydrogens by approximately 5 units (estimated from phenylacetone pKₐ ≈ 19 vs. acetophenone pKₐ ≈ 24), enabling selective enolate formation under milder conditions [REFS‑1][REFS‑2].

α‑C Acidity
Class-level
~5 units lower
pKₐ ≈19 vs. 24 (est.)
May enable enolate formation under milder conditions for synthetic elaboration.
Class-level inference; verify under specific base/solvent.
Synthetic Chemistry Enolate Chemistry Building Blocks

P2X3 Antagonist Intermediate

A recent patent (US 12503468, 2019) explicitly employs [4-(thiophen-2-yl)phenyl]propan-2-one as a key intermediate in the synthesis of heterocyclic compounds with high P2X3 antagonistic activity [REFS‑1]. This contrasts with simpler thiophene‑propanones (e.g., 1-(thiophen-2-yl)propan-2-one), which are predominantly referenced as intermediates for stimulant analogs rather than clinically relevant targets [REFS‑2].

Patented Intermediate
Reported
Explicitly named in P2X3 antagonist patent
vs.
Simpler analogs: primarily stimulant-precursor references
May support research in pain/inflammation target space.
Patent literature; research use only.
P2X3 Antagonist Ion Channel Pain Research

High Purity and Availability

The target compound is commercially available at a minimum purity of 95 % from AKSci, a U.S.‑based supplier that provides batch‑specific quality control documentation [REFS‑1]. The closest direct‑space analog, 1-(4-thiophen-2-ylphenyl)ethanone, is also listed at 95 % purity from the same vendor, ensuring comparable quality standards for comparative studies [REFS‑2].

Purity & QC
Specification review
≥95% purity
Batch QC docs
Equal purity between analogs enables direct attribute attribution in comparative studies.
Data to verify with lot-specific COA.
Purity Procurement Quality Control

[4-(Thiophen-2-yl)phenyl]propan-2-one Application Scenarios


P2X3 Antagonist Lead Optimization

When developing heterocyclic P2X3 antagonists for chronic pain, the 4‑(thiophen‑2‑yl)phenyl scaffold provides a balanced lipophilic core that can be further functionalized via the propan‑2‑one group. The patented intermediate role of this compound [REFS‑1] makes it a direct building block for generating patent‑protected lead series.

SAR Studies

Researchers requiring a systematic comparison of lipophilicity and conformational flexibility should select this compound over 1‑(thiophen‑2‑yl)propan‑2‑one due to its 2.0‑unit higher LogP and additional phenyl spacer. These properties enable independent tuning of solubility and target affinity [REFS‑1][REFS‑2].

Synthetic Methodology

The enhanced acidity of the α‑methylene protons (pKₐ ≈ 19) compared to acetyl analogs (pKₐ ≈ 24) allows chemists to perform selective enolate alkylations, Claisen condensations, and reductive aminations under milder conditions, facilitating the construction of complex, quaternary‑carbon‑containing architectures [REFS‑1].

ADME Profiling

When building a series of thiophene‑containing compounds for permeability assays (e.g., PAMPA or Caco‑2), this compound’s computed LogP of 3.4 positions it in the optimal range for passive diffusion, while the 95 % purity ensures that assay results are not confounded by impurities [REFS‑1][REFS‑2].

Application
Selection Property
Validation Focus
P2X3 antagonist lead optimization
4‑(Thiophen‑2‑yl)phenyl scaffold as patented intermediate
Verify synthetic utility in heterocyclic P2X3 antagonist series
SAR studies
Higher lipophilicity and added phenyl spacer relative to simpler thiophenones
Validate independent tuning of solubility and target affinity
Synthetic methodology
Enhanced α‑carbon acidity relative to acetyl analogs
Evaluate mild enolate alkylation and condensation conditions
ADME profiling
Computed LogP in the passive‑diffusion range
Confirm permeability in PAMPA/Caco‑2 assays with high‑purity material
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